4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one
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Overview
Description
4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one is a heterocyclic organic compound with a unique structure that includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4A,5,6,7,8,8A-Hexahydro-1H-naphthalen-2-one: This compound has a similar hexahydro structure but differs in the ring system.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-: Another similar compound with a different substitution pattern and ring structure.
Uniqueness
4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one is unique due to its specific quinoxaline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H12N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5-7H,1-4H2,(H,10,11) |
InChI Key |
LHRGOVPAWZDMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C=N2 |
Origin of Product |
United States |
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